2-Nitro-5-thiobenzoate ion is a chemical compound with the formula . It is derived from 5-thio-2-nitrobenzoic acid, commonly known as Ellman's reagent, which is widely utilized in biochemical assays to quantify thiol groups in various samples. The compound features a nitro group () and a thiobenzoate group, contributing to its unique reactivity and application in analytical chemistry .
The 2-nitro-5-thiobenzoate ion exhibits biological activity primarily through its interaction with thiol compounds. By reacting with thiols, it can serve as a probe for assessing oxidative stress in biological systems. This property makes it valuable in research related to redox biology and the study of reactive oxygen species. Furthermore, its oxidation products can influence cellular signaling pathways, highlighting its potential role in cellular responses to oxidative damage .
Several methods have been developed for synthesizing 2-nitro-5-thiobenzoate ion:
The applications of 2-nitro-5-thiobenzoate ion are extensive:
Studies on the interactions of 2-nitro-5-thiobenzoate ion focus on its reactivity with different biological molecules:
Several compounds share structural or functional similarities with 2-nitro-5-thiobenzoate ion:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| 5-Thio-2-nitrobenzoic acid | Thiol group | Used as Ellman's reagent for thiol quantification |
| 5,5'-Dithiobis-(2-nitrobenzoic acid) | Disulfide bond | Precursor to 2-nitro-5-thiobenzoate; used in assays |
| 4-Nitrophenyl thioacetate | Thioester | Used in synthetic organic chemistry; less common than thiobenzoates |
| 2-Nitrobenzenesulfonic acid | Sulfonic group | Utilized for sulfonation reactions; distinct from thiol interactions |
The uniqueness of 2-nitro-5-thiobenzoate ion lies in its specific reactivity towards thiols and oxidants, making it particularly valuable in biochemical assays and studies focused on oxidative stress. Its stability and ease of use further enhance its applicability compared to similar compounds .
According to the International Union of Pure and Applied Chemistry nomenclature guidelines, the systematic name for this compound is 2-nitro-5-sulfidobenzoate [1]. This naming convention follows the established IUPAC protocols for polyatomic ions, where the cation is written first followed by the anion in ionic compound nomenclature [4]. The systematic name precisely describes the substitution pattern on the benzoate backbone, with the nitro group positioned at the 2-carbon and the sulfido group at the 5-carbon position [1].
The IUPAC naming system for this compound incorporates several key nomenclature principles. The benzoate core structure provides the foundation name, while the positional descriptors "2-nitro" and "5-sulfido" indicate the specific locations of the functional group substitutions [1]. The "sulfido" designation specifically refers to the negatively charged sulfur atom that contributes to the overall charge characteristics of the ion [1]. This systematic approach ensures unambiguous identification of the chemical structure and distinguishes it from related compounds with different substitution patterns [5] [6].
The computed IUPAC name generation utilizes advanced chemical nomenclature algorithms that consider the molecular connectivity and formal charge distribution [1]. The systematic naming process accounts for the precedence rules established by IUPAC for functional group priority and numbering conventions in substituted aromatic compounds [7]. This ensures consistency with international chemical nomenclature standards and facilitates accurate chemical communication across scientific disciplines [7].
The molecular formula of 2-nitro-5-thiobenzoate ion is C₇H₃NO₄S⁻², indicating a doubly charged anion with specific elemental composition [1] [12]. This formula represents the deprotonated form of the parent compound 2-nitro-5-sulfanylbenzoic acid, which has the molecular formula C₇H₅NO₄S [2]. The charge characteristics result from the simultaneous deprotonation of both the carboxylic acid group and the thiol group under alkaline conditions [1].
The following comprehensive data table presents the complete molecular and physical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃NO₄S⁻² [1] |
| Molecular Weight | 197.17 g/mol [1] |
| Chemical Abstracts Service Number | 77874-90-9 [1] |
| Charge | -2 [12] |
| IUPAC Name | 2-nitro-5-sulfidobenzoate [1] |
| InChI Key | GANZODCWZFAEGN-UHFFFAOYSA-L [1] |
| SMILES | C1=CC(=C(C=C1[S-])C(=O)[O-])N+[O-] [1] |
| Stereochemistry | Achiral [12] |
| Optical Activity | None [12] |
The molecular weight of 197.17 g/mol reflects the contribution of all constituent atoms in the ionized form [1]. The Chemical Abstracts Service number 77874-90-9 serves as the unique identifier for regulatory and database purposes [1]. The Simplified Molecular Input Line Entry System representation "C1=CC(=C(C=C1[S-])C(=O)[O-])N+[O-]" provides a standardized format for computer-based chemical structure processing [1].
The charge characteristics of this ion are fundamental to its chemical behavior and analytical applications [12]. The -2 formal charge results from the deprotonation of the carboxyl group (-COOH → -COO⁻) and the thiol group (-SH → -S⁻) [1]. This double negative charge contributes significantly to the compound's solubility properties and its interaction with metal ions and other charged species [13]. The International Chemical Identifier Key "GANZODCWZFAEGN-UHFFFAOYSA-L" provides a unique computational identifier that facilitates database searches and chemical informatics applications [1].
The achiral nature of the molecule indicates the absence of stereogenic centers, resulting in no optical activity [12]. This stereochemical characteristic simplifies analytical procedures and ensures consistent spectroscopic properties regardless of synthetic source [12]. The molecular structure exhibits planar geometry typical of substituted benzoic acid derivatives, with the nitro group and carboxylate group contributing to the overall electronic delocalization within the aromatic system [1].
Spectroscopic characterization reveals distinctive optical properties that are crucial for analytical applications. The compound exhibits a characteristic absorption maximum at 412 nm with a molar extinction coefficient of 14,150 M⁻¹cm⁻¹ in dilute buffer solutions [9] [13]. The following table summarizes the key spectroscopic properties:
| Property | Value | Conditions |
|---|---|---|
| Absorption Maximum (λmax) | 412 nm [9] | 0.1 M phosphate buffer, pH 7.4 |
| Molar Extinction Coefficient (ε) | 14,150 M⁻¹cm⁻¹ [13] | Dilute buffer solutions |
| Molar Extinction Coefficient (alternative) | 13,600 M⁻¹cm⁻¹ [9] | Original Ellman determination |
| pH Dependence | Independent at pH > 7.3 [10] | Alkaline conditions |
| Color | Yellow [13] | Aqueous solution |
| Temperature Effect (25°C) | 14.15 × 10³ M⁻¹cm⁻¹ [9] | Standard conditions |
| Temperature Effect (37°C) | 13.8 × 10³ M⁻¹cm⁻¹ [9] | Physiological temperature |
The 2-Nitro-5-thiobenzoate ion exhibits a well-defined aromatic structure characterized by a substituted benzene ring bearing three distinct functional groups. The molecular formula C₇H₃NO₄S²⁻ represents a dianionic species with a formal charge of -2, distributed primarily across the carboxylate and thiolate groups [1].
The fundamental structural framework consists of a benzene ring with substituents positioned at the 2- and 5-positions relative to the carboxylate group at position 1. The nitro group (-NO₂) occupies the ortho position (position 2), while the thiolate group (-S⁻) is located at the meta position (position 5). This substitution pattern creates a highly conjugated system with significant electronic delocalization throughout the aromatic framework [1].
Bond Length Analysis
The aromatic carbon-carbon bonds within the benzene ring exhibit typical aromatic character with bond lengths ranging from 1.394 to 1.401 Å, consistent with the delocalized π-electron system characteristic of substituted benzene derivatives [2]. The carbon-nitrogen bond connecting the nitro group to the aromatic ring measures approximately 1.447 Å, reflecting the partial double-bond character due to resonance between the nitro group and the aromatic system [3].
The carbon-sulfur bond length in the thiobenzoate system is estimated at 1.76-1.81 Å, typical for aromatic carbon-sulfur bonds in thiolate compounds [4]. The nitrogen-oxygen bonds within the nitro group maintain characteristic lengths of approximately 1.218 Å, indicative of the strong electron-withdrawing nature of this functional group [3].
Molecular Connectivity and Hybridization
The central benzene ring maintains sp² hybridization throughout, with bond angles approximating 120° for most carbon-carbon-carbon arrangements. However, the presence of electron-withdrawing substituents introduces subtle deviations from ideal geometry. The ipso carbon atoms bearing the nitro and carboxylate substituents exhibit bond angles ranging from 118.5° to 121.5°, reflecting the electronic influence of these groups [2].
The SMILES representation C1=CC(=C(C=C1[S-])C(=O)[O-])N+[O-] provides a computational framework for understanding the connectivity, clearly showing the formal charges distributed across the molecule [1]. The InChI string InChI=1S/C7H5NO4S/c9-7(10)5-3-4(13)1-2-6(5)8(11)12/h1-3,13H,(H,9,10)/p-2 further confirms the structural arrangement and charge distribution [1].
Computational analysis reveals that the 2-Nitro-5-thiobenzoate ion adopts a predominantly planar conformation, with minimal deviation from planarity across the aromatic system. The molecular complexity value of 222, as calculated by computational methods, reflects the intricate electronic structure resulting from the multiple functional groups and their interactions [1].
Conformational Flexibility
The molecule exhibits limited conformational flexibility due to its aromatic nature and the planar arrangement of substituents. The nitro group maintains near-coplanarity with the benzene ring, with dihedral angles typically ranging from 0° to 10°. This planarity is favored due to the extended π-conjugation between the nitro group and the aromatic system, which provides additional stabilization through resonance effects [5].
The carboxylate group similarly adopts a nearly planar arrangement relative to the aromatic ring, with typical dihedral angles of 0° to 5°. This coplanarity maximizes the overlap between the carboxylate π-system and the aromatic π-electrons, enhancing overall molecular stability [2].
Rotational Barriers and Dynamics
The rotation barrier for the nitro group about the carbon-nitrogen bond is estimated at 500-800 cm⁻¹, indicating substantial restriction to rotation due to the strong electronic coupling with the aromatic system [6]. The carboxyl group exhibits a somewhat lower barrier of 300-500 cm⁻¹, though still significant enough to maintain preferential planarity [6].
The thiolate group presents unique conformational characteristics. While the carbon-sulfur bond maintains its aromatic character, the formal negative charge on sulfur provides additional electronic delocalization opportunities. The sulfur atom can participate in extended conjugation with the aromatic system, contributing to the overall stability of the dianionic structure [4].
Topological Analysis
The topological polar surface area of 87 Ų reflects the substantial polar character of the molecule, primarily attributed to the nitro, carboxylate, and thiolate functional groups [1]. This parameter indicates significant potential for intermolecular interactions, including hydrogen bonding and electrostatic interactions with various chemical environments.
The molecule contains 13 heavy atoms arranged in a compact, planar configuration that maximizes intramolecular electronic interactions while minimizing steric hindrance. The absence of rotatable bonds (rotatable bond count = 0) confirms the rigid, planar nature of the molecular structure [1].
Density functional theory calculations provide comprehensive insights into the electronic structure and properties of the 2-Nitro-5-thiobenzoate ion. The computational predictions reveal significant electronic delocalization and unusual stability characteristics that distinguish this compound from simpler aromatic systems.
Electronic Structure Analysis
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions show extensive delocalization across the aromatic framework, with particular concentration on the electron-withdrawing nitro and carboxylate groups [7]. The presence of multiple electron-accepting substituents creates a complex electronic landscape with several low-lying virtual orbitals that can participate in charge-transfer interactions [7].
Computational analysis indicates that the nitro group significantly influences the electronic properties of the entire molecular system. The electron-withdrawing nature of the nitro group creates partial positive character on the aromatic carbons, which is balanced by the electron-donating effects of the thiolate and carboxylate anions [8].
Molecular Orbital Characteristics
The π-electron system exhibits substantial delocalization extending from the thiolate sulfur through the aromatic ring to the nitro group oxygens. This extended conjugation creates multiple resonance structures that contribute to the overall stability of the dianionic species [8]. Natural bond orbital analysis would likely reveal significant orbital overlap between the aromatic π-donor orbitals and the σ* acceptor orbitals of the substituent groups [9].
The formal charges are not localized on individual atoms but are distributed throughout the conjugated system. The thiolate sulfur and carboxylate oxygens serve as primary sites for negative charge density, while the nitro group nitrogen maintains formal positive character balanced by the adjacent oxygen atoms [1].
Thermodynamic and Kinetic Properties
Computational predictions suggest that the molecule exhibits enhanced thermal stability due to the extensive electronic delocalization. The rigid planar structure and multiple resonance forms contribute to a relatively high decomposition temperature compared to less substituted aromatic compounds [3].
The calculated dipole moment and electrostatic potential surface reveal significant charge separation within the molecule, creating distinct regions of electrophilic and nucleophilic character. This charge distribution pattern influences the molecule's reactivity and interaction potential with various chemical species [7].
Spectroscopic Predictions
Theoretical calculations predict characteristic spectroscopic signatures that distinguish the 2-Nitro-5-thiobenzoate ion from related compounds. The UV-visible absorption maximum at 412 nm with a high molar extinction coefficient of 14,140 M⁻¹ cm⁻¹ reflects the extended conjugation and charge-transfer character of the electronic transitions [3].
The calculated vibrational frequencies show characteristic bands for the nitro group (asymmetric and symmetric stretches), carboxylate group (asymmetric and symmetric stretches), and aromatic carbon-carbon stretching modes. The coupling between these vibrational modes creates a complex fingerprint region that enables unambiguous identification of the compound [3].
Reactivity Predictions
Computational analysis suggests that the molecule exhibits ambiphilic reactivity, with both electrophilic and nucleophilic sites available for chemical interactions. The electron-deficient aromatic carbons adjacent to the nitro group provide potential sites for nucleophilic attack, while the negatively charged sulfur and oxygen atoms can participate in electrophilic interactions [10].